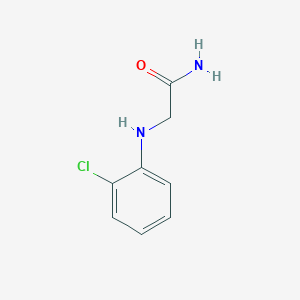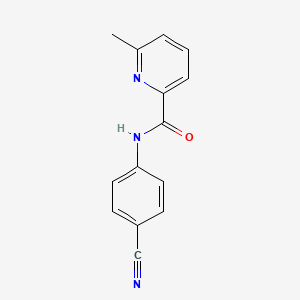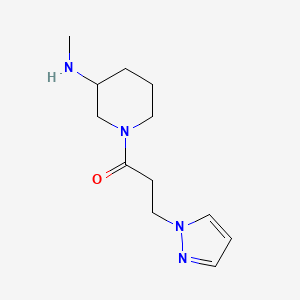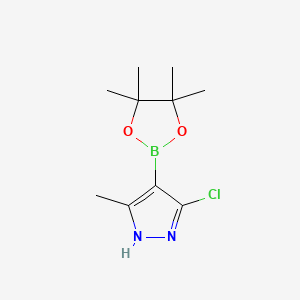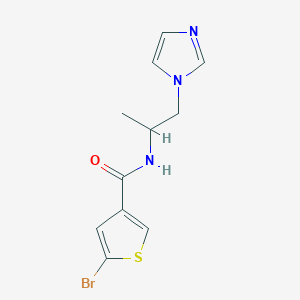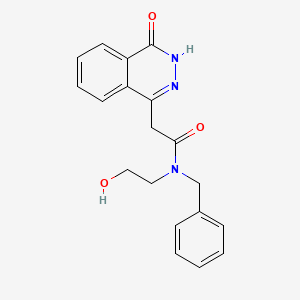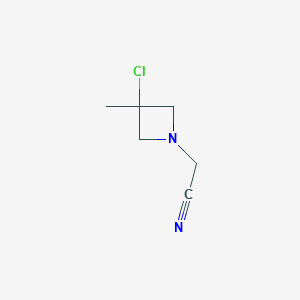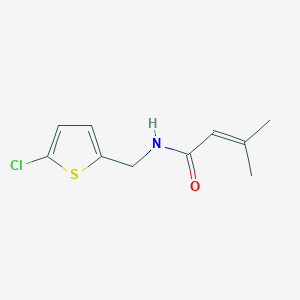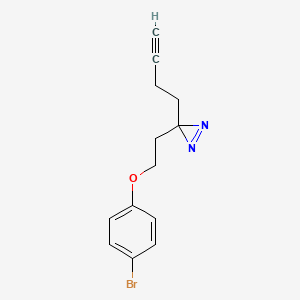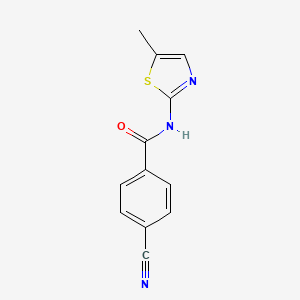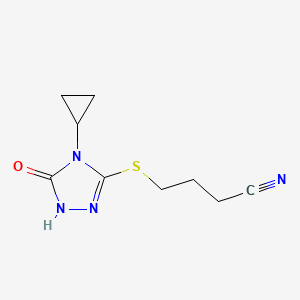
4-((4-Cyclopropyl-5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)thio)butanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((4-Cyclopropyl-5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)thio)butanenitrile is a heterocyclic compound that contains a triazole ring. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the triazole ring imparts unique chemical properties, making it a valuable scaffold for the development of new drugs and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Cyclopropyl-5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)thio)butanenitrile typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-((4-Cyclopropyl-5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)thio)butanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the triazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
4-((4-Cyclopropyl-5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)thio)butanenitrile has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the synthesis of advanced materials with unique electronic and optical properties.
Biological Studies: It is employed in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-((4-Cyclopropyl-5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)thio)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with target proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: A basic triazole compound with similar chemical properties.
4-Cyclopropyl-1,2,4-triazole: A compound with a similar cyclopropyl group attached to the triazole ring.
Butanenitrile Derivatives: Compounds with similar butanenitrile groups but different heterocyclic rings.
Uniqueness
4-((4-Cyclopropyl-5-oxo-4,5-dihydro-1h-1,2,4-triazol-3-yl)thio)butanenitrile is unique due to the combination of the cyclopropyl, triazole, and butanenitrile groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H12N4OS |
|---|---|
Molecular Weight |
224.29 g/mol |
IUPAC Name |
4-[(4-cyclopropyl-5-oxo-1H-1,2,4-triazol-3-yl)sulfanyl]butanenitrile |
InChI |
InChI=1S/C9H12N4OS/c10-5-1-2-6-15-9-12-11-8(14)13(9)7-3-4-7/h7H,1-4,6H2,(H,11,14) |
InChI Key |
VUZIRMJVXXUPAU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C(=O)NN=C2SCCCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


